1,4-Bis[4-(trifluoromethyl)phenoxy]benzene
Description
Structure
3D Structure
Properties
CAS No. |
67525-36-4 |
|---|---|
Molecular Formula |
C20H12F6O2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1,4-bis[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C20H12F6O2/c21-19(22,23)13-1-5-15(6-2-13)27-17-9-11-18(12-10-17)28-16-7-3-14(4-8-16)20(24,25)26/h1-12H |
InChI Key |
DBEALIZXNCCVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for 1,4 Bis 4 Trifluoromethyl Phenoxy Benzene and Its Derivatives
Strategic Synthesis of Key Precursors and Intermediates
The synthesis of 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene and its derivatives relies on the strategic formation of diaryl ether linkages and the subsequent functionalization of the aromatic rings. This typically involves the coupling of phenolic precursors with activated aryl halides or the reduction of nitro-substituted intermediates to form versatile amino-functionalized derivatives.
Nucleophilic aromatic substitution (SNAr) and its copper-catalyzed variant, the Ullmann condensation, are the cornerstone methods for constructing the diaryl ether bonds in the target molecule. nih.govnih.govorganic-chemistry.org The primary synthetic strategies involve the reaction between a bis-phenol and an aryl halide or a phenol (B47542) with a dihalo-aromatic compound.
One common pathway is the double SNAr reaction of hydroquinone (B1673460) with two equivalents of an activated aryl halide, such as 4-fluorobenzotrifluoride. The electron-withdrawing nature of the trifluoromethyl group, while not as powerful as a nitro group, sufficiently activates the aryl fluoride (B91410) towards nucleophilic attack by the phenoxide anions generated from hydroquinone in the presence of a base. vapourtec.comresearchgate.net
Alternatively, the Ullmann condensation provides a robust method, particularly for less activated aryl halides like 4-bromobenzotrifluoride (B150022) or 4-iodobenzotrifluoride. beilstein-journals.org This reaction typically requires a copper catalyst (e.g., CuI or CuCl), a base, and often a ligand to facilitate the coupling process at more moderate temperatures. nih.govnih.govresearchgate.net The addition of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to significantly accelerate the reaction rate. nih.govresearchgate.netsemanticscholar.org
A key intermediate for derivatives is the corresponding dinitro compound, such as 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene. appchemical.com Its synthesis involves the SNAr reaction between hydroquinone and a more highly activated aryl halide, like 4-fluoro-1-nitro-3-(trifluoromethyl)benzene, under basic conditions.
| Phenolic Precursor | Aryl Halide Precursor | Reaction Type | Typical Conditions | Product |
|---|---|---|---|---|
| Hydroquinone | 4-Fluorobenzotrifluoride | SNAr | K2CO3, DMF, 140-160 °C | This compound |
| Hydroquinone | 4-Iodobenzotrifluoride | Ullmann Condensation | CuI, Cs2CO3, Ligand (e.g., TMHD), NMP, 110-130 °C | This compound |
| 4-(Trifluoromethyl)phenol | 1,4-Diiodobenzene | Ullmann Condensation | CuI, K3PO4, Ligand, Toluene, 110 °C | This compound |
| Hydroquinone | 4-Fluoro-1-nitro-3-(trifluoromethyl)benzene | SNAr | K2CO3, DMF, 100-120 °C | 1,4-Bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene |
Amine-functionalized derivatives of this compound are crucial building blocks for high-performance polymers like polyimides. globethesis.com These are typically prepared by the reduction of precursor dinitro compounds. The conversion of the nitro groups to primary amines can be achieved through various established catalytic reduction methods.
Catalytic hydrogenation is a widely used, clean, and efficient method. The reaction involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. google.commdpi.com Other methods include the use of metal/acid systems, such as tin(II) chloride in concentrated hydrochloric acid, or transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst. google.com
| Starting Material | Reducing Agent/System | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 1,4-Bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene | H2, Pd/C (10%) | Ethanol | Room Temperature, 4 bar H2 | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] |
| 1,4-Bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene | SnCl2·2H2O | Ethanol / Conc. HCl | Reflux | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] |
| 1,4-Bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene | Hydrazine Hydrate, Pd/C | Ethanol | Reflux | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] |
Mechanistic Investigations of Synthesis Pathways
Understanding the underlying mechanisms of the synthetic routes is critical for optimizing reaction conditions and predicting outcomes.
The kinetics of the Ullmann diaryl ether synthesis have been shown to be significantly influenced by the choice of ligand, base, and solvent. nih.gov For instance, the use of chelating ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can accelerate the rate-limiting step, which is often the oxidative addition of the aryl halide to the copper(I) phenoxide complex. nih.govnih.gov Kinetic studies reveal that the reaction rate is dependent on the concentrations of the catalyst, ligand, and reactants, with the ligand playing a crucial role in stabilizing the copper intermediates and facilitating reductive elimination. nih.gov
In uncatalyzed SNAr reactions, the rate is determined by the stability of the intermediate Meisenheimer complex. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, and the first step (nucleophilic attack) is typically rate-determining.
The distinction between kinetic and thermodynamic control can be important, especially in reactions where multiple isomers can form. rsc.orgmasterorganicchemistry.com At lower temperatures, the reaction product is often the one that is formed fastest (kinetic control), whereas at higher temperatures, the system may reach equilibrium, favoring the most stable product (thermodynamic control). masterorganicchemistry.com For the synthesis of the symmetric this compound, this is less of a concern, but it becomes relevant when synthesizing unsymmetrical, polysubstituted derivatives.
The core structure of this compound is achiral and planar with respect to the central benzene (B151609) ring. Therefore, its direct synthesis does not involve any stereochemical considerations.
However, stereochemistry becomes a critical factor in the design of certain derivatives. If bulky substituents are introduced at the ortho-positions of the phenoxy rings (i.e., positions 2, 6, 2', and 6'), restricted rotation around the C-O bonds can occur. This phenomenon, known as atropisomerism, can lead to the existence of stable, non-interconverting enantiomers. nih.gov The synthesis of such axially chiral diaryl ethers requires specialized asymmetric catalytic methods to control the stereochemical outcome. nih.govrsc.orgrsc.org While the parent compound lacks this feature, any synthetic design aimed at producing sterically hindered ortho-substituted derivatives must account for the potential formation of atropisomers and employ strategies for their selective synthesis or separation.
Derivatization and Functionalization Chemistry of the this compound Core
The this compound core can be further modified to introduce new functional groups, altering its physical and chemical properties. The primary route for this is electrophilic aromatic substitution.
The reactivity of the three aromatic rings towards electrophiles differs significantly. The two terminal phenoxy rings are substituted with a strongly activating, ortho-, para-directing phenoxy group (-OAr) and a strongly deactivating, meta-directing trifluoromethyl group (-CF3). organicmystery.com The central benzene ring is activated by two ortho-, para-directing phenoxy groups.
Given these competing effects, electrophilic substitution is most likely to occur on the central benzene ring, which is highly activated by two ether oxygens. Substitution would be directed to the positions ortho to the ether linkages. The terminal rings are less reactive; the powerful deactivating effect of the -CF3 group counteracts the activating effect of the ether oxygen, although substitution ortho to the phenoxy group is still possible under forcing conditions. Nitration, for example, using nitric acid in a sulfuric acid medium, could introduce nitro groups onto the central ring. google.comlibretexts.org Halogenation with reagents like Br₂ in the presence of a Lewis acid would follow a similar regiochemical preference.
More advanced methods can target the C-F bonds of the trifluoromethyl groups. nih.gov For instance, photoredox catalysis can enable a single-electron transfer to the trifluoromethylarene, leading to a radical anion that can fragment a C-F bond. The resulting difluorobenzylic radical can be trapped by various reagents, allowing for the conversion of a -CF3 group into a -CF2R or -CF2H group, opening pathways to novel derivatives. nih.gov
Strategies for Incorporating the Moiety into Macromolecular Architectures
The integration of the this compound core structure into polymers is primarily achieved through the polymerization of its functionalized derivatives. The trifluoromethyl (-CF3) groups are known to enhance solubility, thermal stability, and optical transparency in the resulting polymers.
A prominent strategy involves the synthesis of diamine derivatives of this compound for the production of high-performance polyimides. This process typically begins with the nitration of the parent compound to yield a dinitro intermediate. For instance, 1,4-bis(3-nitro-5-trifluoromethylphenoxy)benzene can be synthesized through the nucleophilic substitution reaction of 1,4-dihydroxybenzene with 3,5-dinitrobenzotrifluoride (B42144) in the presence of a base like potassium carbonate. Subsequent reduction of the nitro groups, commonly achieved through catalytic hydrogenation with reagents such as hydrazine and a palladium on carbon (Pd/C) catalyst, yields the corresponding diamine monomer, 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene. kpi.ua
These fluorinated diamines are then polymerized with various aromatic dianhydrides via a two-step process. The initial polycondensation reaction forms a poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization. kpi.ua The choice of dianhydride allows for the fine-tuning of the properties of the resulting polyimide.
| Dianhydride Reactant | Resulting Polymer Properties |
| Pyromellitic dianhydride (PMDA) | High thermal stability |
| 3,3',4,4'-Biphenyltetracarboxylic acid dianhydride (BPDA) | Excellent mechanical properties |
| 3,3',4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | High optical transparency |
| 3,3',4,4'-Benzophenonetetracarboxylicdianhydride (BTDA) | Enhanced solubility |
This table showcases the influence of different dianhydrides on the final properties of polyimides derived from amino-functionalized this compound.
The incorporation of the trifluoromethyl-substituted phenoxy backbone into polyimides has been shown to yield materials with excellent thermal resistance, with 5% weight loss temperatures often exceeding 500°C. kpi.ua Furthermore, the steric hindrance provided by the -CF3 groups can disrupt polymer chain packing, leading to improved solubility and optical clarity in the resulting films. ossila.com
While the direct polymerization of unmodified this compound is less common, the principles of poly(arylene ether) synthesis suggest its potential as a monomer. In nucleophilic aromatic substitution (SNAr) polymerization, the trifluoromethyl groups can activate ortho and para positions towards nucleophilic attack. This principle is widely used in the synthesis of poly(arylene ether sulfone)s and poly(arylene ether ketone)s, where activated dihalide monomers react with bisphenols. kpi.uaresearchgate.net Although specific examples detailing the use of this compound in this manner are not prevalent in the reviewed literature, the reactivity of similar trifluoromethyl-activated compounds suggests its feasibility. researchgate.netcapes.gov.br
Exploration of Alternative Functional Group Transformations
Beyond the synthesis of nitro and amino derivatives for polyimide production, the this compound structure offers several possibilities for alternative functional group transformations, enabling the creation of a wider range of monomers and specialized molecules.
Electrophilic Aromatic Substitution: The phenoxy rings in this compound are susceptible to electrophilic aromatic substitution reactions. The ether linkages are ortho-, para-directing and activating, while the trifluoromethyl groups are meta-directing and deactivating. This interplay of directing effects can be exploited to achieve selective functionalization. For example, halogenation (e.g., bromination or chlorination) could introduce reactive sites for subsequent cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions: The introduction of halide functional groups onto the aromatic rings would pave the way for a variety of transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings could be employed to append new aryl, vinyl, or alkynyl groups, respectively. researchgate.netbeilstein-journals.org These modifications could be used to alter the electronic properties, solubility, and processability of the resulting molecules, potentially leading to materials for organic electronics.
Functionalization of the Trifluoromethyl Group: While the C-F bond is generally robust, recent advances in catalysis have demonstrated the possibility of selective C-F bond functionalization in trifluoromethylarenes. nih.gov These transformations, though challenging, could open up novel reaction pathways. For example, partial reduction of a trifluoromethyl group could yield a difluoromethyl group, which has different electronic and steric properties.
A summary of potential functional group transformations is presented in the table below:
| Reaction Type | Reagents and Conditions | Potential Products |
| Nitration | HNO3/H2SO4 | Nitro-derivatives for subsequent reduction to amines |
| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Halo-derivatives for cross-coupling reactions |
| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Acylated derivatives for further functionalization |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivatives |
| Heck Coupling | Alkene, Pd catalyst, base | Styrenic derivatives |
| C-F Activation | Photoredox catalysis | Defluorinated or hydrodefluorinated products |
This table outlines various potential functional group transformations that could be applied to this compound and its derivatives, expanding their synthetic utility.
The strategic application of these synthetic methodologies allows for the creation of a diverse library of monomers and polymers based on the this compound scaffold, each with a unique set of properties designed for specific high-performance applications.
Advanced Spectroscopic and Structural Characterization Methodologies
Spectroscopic Analysis for Elucidating Molecular and Electronic Structures
Spectroscopic techniques are indispensable for the detailed characterization of "1,4-Bis[4-(trifluoromethyl)phenoxy]benzene," providing critical insights into its molecular architecture and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "this compound." Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of each atom within the molecular framework.
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the central and peripheral benzene (B151609) rings. The protons on the central 1,4-disubstituted ring would appear as a singlet, while the protons on the para-substituted phenoxy rings would present as a set of two doublets, characteristic of an AA'BB' spin system, due to coupling between adjacent protons.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Unique signals would be observed for the carbon atoms of the central benzene ring, the carbons of the phenoxy rings, and the carbon of the trifluoromethyl (-CF₃) group. The carbon directly attached to the fluorine atoms will show a characteristic quartet in the proton-coupled spectrum due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. "this compound" would display a single, sharp resonance in its ¹⁹F NMR spectrum, confirming the chemical equivalence of the two trifluoromethyl groups.
The precise chemical shifts (δ) are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the trifluoromethyl groups and the electron-donating effect of the ether oxygens significantly impact the shielding and deshielding of the aromatic protons and carbons.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.6 | Doublet | Aromatic C-H (ortho to -CF₃) |
| ¹H | ~7.0-7.2 | Singlet | Aromatic C-H (central ring) |
| ¹H | ~7.0 | Doublet | Aromatic C-H (ortho to -O-) |
| ¹³C | ~157-160 | Singlet | Aromatic C-O (phenoxy ring) |
| ¹³C | ~148-152 | Singlet | Aromatic C-O (central ring) |
| ¹³C | ~127 | Quartet | Aromatic C-CF₃ |
| ¹³C | ~124 | Quartet | -CF₃ |
| ¹³C | ~120-123 | Singlet | Aromatic C-H |
| ¹³C | ~117-119 | Singlet | Aromatic C-H |
| ¹⁹F | ~ -62 | Singlet | -CF₃ |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves to identify functional groups and probe the conformational characteristics of the molecule.
C-F Vibrations: The trifluoromethyl group gives rise to strong, characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1350 cm⁻¹ region, corresponding to C-F stretching modes.
Aromatic C-O-C (Ether) Vibrations: The diaryl ether linkage is characterized by asymmetric and symmetric C-O-C stretching vibrations. The strong, asymmetric stretch is typically observed around 1240-1260 cm⁻¹, while the symmetric stretch appears at a lower frequency.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene rings are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching modes are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 800-900 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar bonds, such as the C=C bonds in the aromatic rings.
Table 2: Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3030-3100 | Aromatic C-H Stretch | FT-IR, Raman |
| 1580-1610 | Aromatic C=C Stretch | FT-IR, Raman |
| 1480-1520 | Aromatic C=C Stretch | FT-IR, Raman |
| 1240-1260 | Asymmetric C-O-C Stretch | FT-IR |
| 1100-1350 | C-F Stretch | FT-IR |
| 830-850 | Para-disubstitution C-H Out-of-Plane Bend | FT-IR |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophores in "this compound" are the substituted benzene rings. The expected electronic transitions are primarily π → π* transitions associated with the aromatic system.
The presence of the oxygen atoms with non-bonding electron pairs also allows for n → π* transitions.
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. These transitions are expected to occur in the UV region.
n → π Transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (on the ether oxygens) to a π* antibonding orbital of the aromatic ring.
The substitution on the benzene rings by both the trifluoromethyl and phenoxy groups influences the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The electron-donating ether linkage and the electron-withdrawing trifluoromethyl group will both affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption wavelengths.
Microstructural and Morphological Characterization in Polymeric Systems
When "this compound" or its derivatives are incorporated as monomer units into polymers (e.g., polyethers, polyimides), the resulting materials' properties are heavily dependent on their microstructure and morphology.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.net When a monomer containing the "this compound" moiety is polymerized, GPC is used to determine key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). researchgate.net
This information is crucial for understanding the polymerization process and for correlating the polymer's molecular architecture with its bulk properties like mechanical strength and thermal stability. The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform (B151607), and passing it through a column packed with porous gel beads. lcms.cz Larger polymer chains elute faster than smaller ones, allowing for separation based on hydrodynamic volume.
Table 3: Example GPC Data for Co-polyimides Containing a Structurally Similar Monomer
| Polymer Sample | Weight-Average Molecular Weight (Mᵤ, g/mol) | Polydispersity Index (PDI) |
|---|---|---|
| Co-polyimide 1 | 89,300 | 2.12 |
| Co-polyimide 2 | 95,100 | 2.25 |
| Co-polyimide 3 | 108,100 | 2.31 |
Data is illustrative and based on findings for polymers synthesized from 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene.
X-ray Diffraction (XRD) and its variant, Wide-Angle X-ray Diffraction (WAXD), are powerful techniques for investigating the solid-state morphology of polymeric materials. These methods can distinguish between crystalline and amorphous structures.
Polymers are often semi-crystalline, consisting of ordered crystalline regions (crystallites) embedded within a disordered amorphous matrix. The incorporation of the bulky and somewhat rigid "this compound" unit into a polymer backbone is expected to hinder chain packing and ordering. This would likely result in a predominantly amorphous polymer.
WAXD Pattern: An amorphous polymer will produce a WAXD pattern with broad, diffuse halos, indicating a lack of long-range periodic order. In contrast, a crystalline polymer would exhibit sharp diffraction peaks at specific angles (2θ), which correspond to the regular spacing between atomic planes in the crystal lattice.
Degree of Crystallinity: By analyzing the relative areas of the sharp peaks and the amorphous halo in the WAXD pattern, the degree of crystallinity can be quantified. This parameter is critical as it influences many physical properties of the polymer, including its density, stiffness, and thermal behavior.
The WAXD analysis of polymers containing the "this compound" moiety would therefore be essential to understand how this structural unit affects the supramolecular organization and to predict the material's mechanical and thermal performance.
Advanced Analytical Techniques for Comprehensive Material Characterization
The material characterization of this compound would involve a multi-faceted approach, integrating data from various spectroscopic and analytical methods to build a complete profile of the compound. The techniques described below are standard in the analysis of similar aromatic ether compounds containing trifluoromethyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the central benzene ring and the two outer phenoxy rings. The symmetry of the molecule would influence the number and splitting patterns of these signals.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The presence of the trifluoromethyl group would cause characteristic splitting of the signal for the carbon to which it is attached due to C-F coupling.
¹⁹F NMR: The fluorine NMR is particularly important for fluorinated compounds. It would show a single, sharp signal for the six equivalent fluorine atoms of the two trifluoromethyl groups, confirming their chemical environment.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the different structural fragments of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would provide highly accurate mass data, allowing for the unambiguous confirmation of the molecular formula, C₂₀H₁₂F₆O₂. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase behavior of the material.
TGA: This analysis would determine the decomposition temperature of the compound, providing insight into its thermal stability. For similar fluorinated polyether precursors, high thermal stability is often observed.
DSC: This technique would identify melting points, glass transitions, and other phase changes, which are important parameters for material processing and application.
Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The spectra would be expected to show characteristic absorption bands for the C-O-C ether linkages, the C-F bonds of the trifluoromethyl groups, and the aromatic C-H and C=C bonds.
The following tables summarize the expected analytical data for this compound based on the analysis of structurally related compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on the central and outer rings. |
| ¹³C NMR | Resonances for all carbon atoms, with characteristic splitting for the CF₃-bearing carbon. |
| ¹⁹F NMR | A single resonance confirming the presence of the trifluoromethyl groups. |
| HRMS | Accurate mass measurement confirming the elemental composition C₂₀H₁₂F₆O₂. |
| X-ray Crystallography | Determination of bond lengths, bond angles, and molecular conformation. |
| TGA | Onset of decomposition temperature, indicating thermal stability. |
| DSC | Melting point and other phase transition temperatures. |
| FTIR/Raman | Characteristic vibrational bands for C-O-C, C-F, and aromatic C-H/C=C bonds. |
Role of 1,4 Bis 4 Trifluoromethyl Phenoxy Benzene in Advanced Polymer and Materials Science
Integration as a Diamine Monomer in High-Performance Polymer Synthesis
The amino-functionalized derivatives of 1,4-bis[4-(trifluoromethyl)phenoxy]benzene, such as 1,4-bis[4-amino-2-(trifluoromethyl)phenoxy]benzene (BATB), serve as crucial building blocks in the synthesis of advanced aromatic polymers. These diamine monomers are typically incorporated through polycondensation reactions with various dianhydrides to form high-molecular-weight polymers.
Fluorinated polyimides (FPIs) are synthesized from the diamine 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene (BATB) via a two-step polycondensation reaction. umayor.cl The initial step involves the reaction of the diamine with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor. ntu.edu.tw This is followed by a cyclodehydration step, which can be carried out either by thermal treatment at elevated temperatures or by chemical imidization using dehydrating agents like acetic anhydride (B1165640) and a catalyst such as pyridine, to convert the poly(amic acid) into the final polyimide. ntu.edu.tw
The architecture of the resulting FPI is dictated by the specific dianhydride used in the polymerization. Common dianhydrides include pyromellitic dianhydride (PMDA), 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). The incorporation of the BATB monomer introduces both aryl-ether linkages and trifluoromethyl groups into the polymer backbone, which significantly influences the polymer's final properties. tandfonline.com
A series of FPIs were synthesized using 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (B151609) (ATPT), a fluorinated analogue of BATB, with 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and 3,3',4,4'-biphenyltetracarboxylic acid dianhydride (BPADA). The resulting polymers exhibited high thermal stability, with 10% weight loss temperatures ranging from 463 to 508 °C. tandfonline.com
Poly(ether imide)s (PEIs) are a subclass of polyimides that contain an ether linkage in the dianhydride monomer, in addition to the ether linkages present in the diamine. The synthesis of PEIs from diamines like BATB follows a similar two-step polycondensation process as FPIs. A bis(ether dianhydride), such as 4,4'-(2-(3'-trifluoromethyl-4'-chlorophenyl)-1,4-phenylenedioxy)-diphthalic anhydride, is reacted with the diamine to form a poly(amic acid), which is then cyclized to the final PEI. rsc.org
The presence of additional ether linkages in the polymer backbone, contributed by the dianhydride, further enhances the flexibility of the polymer chains. This, combined with the effects of the trifluoromethyl groups from the diamine, leads to PEIs with excellent solubility, good thermal stability, and desirable optical and dielectric properties. rsc.orgacs.org For instance, PEIs synthesized from a novel bis(ether dianhydride) and various diamines, including those with trifluoromethyl groups, have demonstrated high glass transition temperatures and could be cast into transparent, flexible films. rsc.org
Copolymerization is a versatile strategy to fine-tune the properties of polymers derived from 1,4-bis[4-amino-2-(trifluoromethyl)phenoxy]benzene. By incorporating a second diamine or a second dianhydride into the polymerization reaction, the resulting copolymer can exhibit a balance of properties from the constituent monomers.
For example, ternary-copolymers of fluorinated polyimides have been synthesized using a combination of 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (ATPT), another fluorinated diamine (6FHP), and a dianhydride (BPADA). tandfonline.com By varying the ratio of the two diamines, researchers were able to systematically control the properties of the resulting FPIs, including their thermal stability and optical transparency. tandfonline.com This approach allows for the creation of materials with properties that are intermediate between those of the corresponding homopolymers, enabling the development of polymers for specific applications.
Copolymerization can also be used to enhance properties like solubility and processability. For instance, the incorporation of a more flexible diamine alongside BATB can disrupt chain packing and improve the solubility of the resulting polyimide in common organic solvents. ntu.edu.tw
Fundamental Structure-Property Relationships in Derived Polymeric Materials
The unique chemical structure of this compound-derived diamines, featuring both trifluoromethyl groups and aryl-ether linkages, has a profound impact on the properties of the resulting polymers.
The introduction of bulky trifluoromethyl (-CF₃) groups into the polymer backbone is a well-established strategy for enhancing the solubility and processability of aromatic polyimides and poly(ether imide)s. rsc.orgmdpi.com These bulky pendant groups disrupt the close packing of polymer chains, which reduces the intermolecular forces and allows solvent molecules to penetrate more easily. rsc.org This leads to a significant improvement in the solubility of the polymers in a variety of organic solvents, including polar aprotic solvents like NMP and DMAc, and even in less polar solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF). rsc.org
The enhanced solubility is crucial for the fabrication of thin films and coatings, as it allows for solution-casting techniques to be employed. Furthermore, the disruption of chain packing also lowers the glass transition temperature of the polymers, which can improve their processability in the molten state. rsc.org
| Polymer | Dianhydride | Solubility in NMP | Solubility in CHCl₃ | Solubility in THF |
|---|---|---|---|---|
| PI with four CF₃ groups | BPDA | Up to 20 wt% | Up to 20 wt% | Up to 20 wt% |
| Analogous PI without CF₃ groups | BPDA | Limited | Insoluble | Insoluble |
The aryl-ether linkages (-O-) in the backbone of polymers derived from this compound introduce a significant degree of flexibility. tandfonline.com These ether bonds act as "flexible joints" that allow for easier rotation of the aromatic rings within the polymer chain. This increased segmental mobility has several important consequences for the polymer's properties.
Firstly, the enhanced chain flexibility contributes to improved solubility and processability, complementing the effect of the trifluoromethyl groups. nih.gov Secondly, it can lead to a lower glass transition temperature compared to analogous polymers with more rigid backbones. researchgate.net The increased flexibility also influences the morphology of the polymers. The disruption of chain linearity and the reduction in the rigidity of the polymer backbone inhibit efficient chain packing and crystallization, often resulting in amorphous materials. researchgate.net This amorphous nature contributes to the good optical transparency of these polymers.
| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |
|---|---|---|---|
| FPI from ATPT and BPADA/6FHP | Not specified | 463-508 °C (10% weight loss) | tandfonline.com |
| PEI with -CF₃ and -Cl pendants | High | Excellent thermal stability | rsc.org |
| PI with four pendant CF₃ groups | 259-281 °C | 551-561 °C (5% weight loss in N₂) | rsc.org |
Role of Fluorination in Modulating Optical Properties (e.g., Transparency, Cutoff Wavelength)
The incorporation of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups from moieties like this compound, plays a critical role in modulating the optical properties of advanced polymers such as polyimides (PIs). The introduction of bulky, electronegative -CF3 groups disrupts the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which are primary sources of color in traditional aromatic polyimides. This disruption leads to a significant enhancement in optical transparency and a reduction in the cutoff wavelength. tandfonline.comresearchgate.net
Research on fluorinated polyimides (FPIs) derived from diamine monomers containing trifluoromethyl groups demonstrates superior optical characteristics. For instance, FPIs synthesized using 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (ATPT), a derivative of the subject compound, exhibit higher optical transparency with cutoff wavelengths in the range of 354–386 nm. tandfonline.comtandfonline.comepa.gov This is a notable improvement compared to their non-fluorinated counterparts. tandfonline.comepa.gov The presence of -CF3 groups decreases the polarizability of the polymer chains, which in turn reduces the likelihood of CTC formation, resulting in lighter-colored or colorless films. tandfonline.com
Studies on polyimides synthesized from 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene, another related diamine, further confirm these findings. The resultant PI films show excellent optical transmittance in the visible region. scientific.net Specifically, a polyimide derived from this diamine and 3,3',4,4'-oxydiphthalic anhydride (ODPA) recorded a transmittance higher than 85.38% at a wavelength of 450 nm, underscoring the effectiveness of trifluoromethyl groups in producing highly transparent materials. scientific.net
The table below summarizes the optical properties of polyimide films incorporating trifluoromethyl groups, illustrating the impact of fluorination.
| Polymer ID | Dianhydride Used | Cutoff Wavelength (λ₀) | Transmittance @ 450 nm |
| FPIs from ATPT | Various | 354–386 nm | Not specified |
| PI from diamine II | ODPA | Not specified | > 85.38% |
Data compiled from studies on polyimides derived from trifluoromethyl-containing diamines. tandfonline.comscientific.net
Contribution to Enhanced Thermal Stability of Polyimides
Thermogravimetric analysis (TGA) of fluorinated polyimides consistently demonstrates higher decomposition temperatures compared to non-fluorinated analogues. A series of FPIs derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (ATPT) showed temperatures for 10% weight loss ranging from 463°C to 508°C in a nitrogen atmosphere. tandfonline.comtandfonline.comepa.gov Research indicates a direct correlation where the decomposition temperature decreases as the fluorine content is reduced. tandfonline.com
Similarly, polyimides synthesized from 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene exhibited excellent thermal properties, with the temperature for 5% weight loss (Td5%) occurring above 533°C. scientific.net This high thermal stability makes these materials suitable for applications in microelectronics and aerospace where resistance to extreme temperatures is essential. The fluorination of the benzene ring is a key factor in this enhancement of thermal resistance. tandfonline.comepa.gov
The following table presents thermal stability data for various fluorinated polyimides, highlighting the contribution of the trifluoromethyl groups.
| Polymer System | Measurement | Temperature Range (°C) |
| FPIs from ATPT | 10% Weight Loss (TGA) | 463–508 |
| PIs from diamine II | 5% Weight Loss (TGA) | > 533 |
Data sourced from thermogravimetric analysis of specified fluorinated polyimides. tandfonline.comscientific.net
Effects on Dielectric Properties and Low Moisture Absorption Characteristics
The inclusion of trifluoromethyl groups, as found in this compound derivatives, imparts favorable dielectric properties and reduces moisture absorption in polyimides. The bulky -CF3 groups increase the free volume within the polymer matrix by hindering efficient chain packing. researchgate.netrsc.org This increased fractional free volume, combined with the low polarizability of the C-F bond, leads to a reduction in the polymer's dielectric constant. tandfonline.comresearchgate.net
Novel polyimides containing asymmetric di-tert-butyl groups and trifluoromethyl phenyl groups have demonstrated low dielectric constants (as low as 2.74) and reduced moisture absorption (ranging from 0.32% to 1.53%). researchgate.net The strong electronegativity of fluorine atoms contributes to the low polarizability of the C-F bonds, which is a key factor in decreasing the dielectric constant. researchgate.net
Furthermore, the hydrophobic nature of the trifluoromethyl group plays a crucial role in lowering the moisture uptake of the resulting polymers. tandfonline.com Polyimides derived from fluorinated monomers consistently show lower moisture absorption compared to their non-fluorinated counterparts. researchgate.netamazonaws.com For example, FPIs based on the ATPT monomer exhibited low moisture uptakes in the range of 0.61–0.72%. tandfonline.comtandfonline.comepa.gov Low moisture absorption is critical for applications in microelectronics, as absorbed water can significantly increase the dielectric constant and degrade the material's insulating performance. researchgate.net
The table below summarizes the dielectric and moisture absorption properties of polymers incorporating fluorinated moieties.
| Polymer System | Dielectric Constant (k) | Moisture Absorption (%) |
| FPIs from ATPT | Not specified | 0.61–0.72 |
| PIs with tert-butyl groups | 2.74–2.92 | 0.32–1.53 |
Data compiled from studies on various fluorinated polyimides. tandfonline.comresearchgate.net
Mechanical Property Enhancement in Resultant Films
Polyimides incorporating the this compound structure can be cast into tough, flexible films with excellent mechanical properties. tandfonline.com The introduction of flexible aryl-ether linkages contributes to the processability and ductility of the polymers, allowing for the formation of robust films. tandfonline.com
Studies on fluorinated polyimides have shown that these materials exhibit high tensile strength, Young's modulus, and elongation at break. tandfonline.commdpi.com For example, a series of semicrystalline polyimides, while not directly containing the trifluoromethyl group, demonstrated that modification of the polymer backbone can yield materials with tensile strengths of 85–105 MPa, tensile moduli of 2.0–3.3 GPa, and elongations at break of 5–18%. mdpi.com
The following table provides a summary of the mechanical properties observed in films made from related high-performance polyimides.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Semicrystalline PIs (HQDPA-based) | 85–105 | 2.0–3.3 | 5–18 |
| PIs with bis(trifluoromethyl) groups | 96.64–123.03 | 2.16–2.85 | 7.38–9.84 |
Data sourced from mechanical testing of specified polyimide films. rsc.orgmdpi.com
Advanced Applications and Performance Evaluation in Emerging Technologies
Optoelectronic Materials Development
Polymers derived from 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene and its analogs are increasingly utilized in optoelectronics, where both light transmission and electrical insulation are critical. The incorporation of fluorine atoms is central to achieving the high performance observed in these materials.
The synthesis of colorless and transparent polyimides (PIs) is a significant challenge due to the formation of charge-transfer complexes (CTCs) in conventional aromatic structures, which impart a yellow or brown tint. nasa.gov However, incorporating monomers like this compound effectively mitigates this issue. The bulky trifluoromethyl groups create steric hindrance that reduces intermolecular aggregation and disrupts the formation of CTCs. nasa.govossila.com This structural modification leads to a lower refractive index and significantly improved optical clarity.
Research into fluorinated polyimides and poly(ether imide)s (PEIs) demonstrates their superior optical properties. For instance, semi-fluorinated PEIs have been developed that are not only transparent but also virtually colorless, with cutoff absorption wavelengths (λ0) below 370 nm. nih.gov Specific fluorinated PI films have been reported to exhibit excellent optical transmittance, with values exceeding 85% at a wavelength of 450 nm. mdpi.com This level of transparency makes them highly suitable for applications such as flexible display substrates, optical filters, and other optical components where clarity and minimal light absorption are paramount.
Table 1: Optical Properties of Fluorinated Polymer Films
| Polymer Type | Key Monomer Feature | Reported Optical Performance | Potential Application |
|---|---|---|---|
| Fluorinated Polyimide (PI) | Trifluoromethyl Groups | Transmittance > 85% @ 450 nm mdpi.com | Flexible Displays |
| Semi-fluorinated Poly(ether imide) | Trifluoromethyl-substituted diamines | Cutoff Wavelength < 370 nm nih.gov | Optical Devices |
| Phenoxy-linked Polyimide | Phenoxy separator groups | ~90% transparent @ 500 nm nasa.gov | Solar Cells, Protective Coatings |
Furthermore, the bulky -CF3 groups increase the fractional free volume (FFV) within the polymer matrix, which further decreases the dielectric constant. researchgate.net Studies on novel poly(aryl ether ketones) containing trifluoromethyl groups have reported dielectric constants as low as 2.839 and dielectric losses below 0.007 at 10 GHz. researchgate.net Similarly, certain semi-fluorinated PEIs have demonstrated dielectric constants below 3.2. nih.gov Polyimides synthesized from related fluorinated diamine precursors also exhibit outstanding insulation capabilities, with breakdown strengths recorded at over 358 kV/mm. ossila.com This combination of low dielectric constant, low dielectric loss, and high breakdown strength makes these materials ideal for use as insulating layers, packaging materials, and substrates in high-frequency electronic applications.
Table 2: Dielectric Properties of Polymers Incorporating Trifluoromethyl Groups
| Polymer System | Key Structural Feature | Dielectric Constant (k) | Dielectric Loss | Breakdown Strength |
|---|---|---|---|---|
| Poly(aryl ether ketone)s | -CF3 and -OCF3 groups | 2.839 (@ 10 GHz) researchgate.net | < 0.007 (@ 10 GHz) researchgate.net | Not Specified |
| Semi-fluorinated Poly(ether imide)s | CF3-substituted diamines | < 3.2 nih.gov | Not Specified | Not Specified |
| Polyimides from 6FAPB | -CF3 groups on diamine | Not Specified | Not Specified | > 358 kV/mm ossila.com |
High-Performance Membranes for Gas Separation Technologies
Aromatic polyimides are a leading class of materials for membrane-based gas separation due to their excellent thermal and mechanical stability. The performance of these membranes is governed by a trade-off between permeability and selectivity. The incorporation of trifluoromethyl groups, such as those in this compound, provides a structural route to enhance separation performance.
The bulky, rigid -CF3 groups inhibit efficient chain packing and restrict torsional mobility around bonds, which increases the fractional free volume (FFV) within the polymer matrix. nih.govcsic.esuva.es This increased FFV facilitates the transport of gas molecules through the membrane, leading to higher gas permeability. nih.govresearchgate.net Simultaneously, the rigidity of the polymer backbone helps maintain a discriminating pore structure, which allows for effective size and shape sieving of different gas molecules, thus preserving or even enhancing selectivity. csic.esuva.es Research has shown that introducing bulky pendant groups is a key strategy to disrupt intermolecular packing, and the hexafluoroisopropylidene and trifluoromethyl groups are particularly effective in creating a good combination of permeability and selectivity. nih.govuva.es This makes polymers based on this chemistry promising candidates for applications such as CO2 capture, hydrogen purification, and nitrogen generation.
Insulating Materials for Energy Storage Systems, including Lithium-Ion Batteries
The safety and performance of energy storage systems like lithium-ion batteries are critically dependent on the properties of their internal components, including separators and insulators. Polyimides derived from fluorinated diamine precursors, such as analogs of this compound, offer significant advantages in this domain. ossila.com
These materials possess exceptional thermal stability, with a 5% thermal weight loss occurring at temperatures as high as 525°C, ensuring integrity under demanding operating conditions. ossila.com Their outstanding insulation properties are highlighted by a high breakdown strength (>358 kV/mm), which is crucial for preventing internal short circuits. ossila.com Notably, when used as interlayers for current collectors in high-energy lithium-ion batteries, these fluorinated polyimides have been shown to improve the specific energy of the cell by 16–26%. ossila.com A critical safety feature is that these materials can also be self-extinguishing, which helps to prevent thermal runaway in the event of a short circuit. ossila.com
Other Specialized Applications in Advanced Manufacturing
The robust and unique properties of polymers derived from this compound lend themselves to other specialized manufacturing applications.
Radiation-Resistant Materials: The carbon-fluorine bond is exceptionally strong and chemically inert. This imparts excellent radiation resistance to fluorinated polyimides, minimizing bond breakage when exposed to high-energy environments. mdpi.com This makes them highly suitable for applications in the aerospace, defense, and nuclear industries, where materials must maintain their mechanical and dielectric properties under irradiation. mdpi.com
Advanced Coatings and Hydrophobic Surfaces: The presence of fluorinated groups leads to low surface energy, which enhances the hydrophobicity of the polymers. mdpi.com This property is beneficial for creating advanced coatings that are resistant to moisture and chemical attack, and can also provide anti-fouling properties for use in harsh or corrosive environments. mdpi.com
Epoxy Curing Agents: The amine-functionalized derivatives of this compound family can be used as high-performance curing agents for epoxy resins. The resulting cured epoxies benefit from the thermal stability and chemical resistance conferred by the fluorinated aromatic structure, making them suitable for manufacturing high-performance composites and adhesives.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Precision Monomer Engineering
The precise control over the molecular architecture of 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is paramount to unlocking its full potential in materials science. Future research will likely focus on developing novel synthetic methodologies that offer high yields, purity, and scalability. A promising area of exploration is the refinement of nucleophilic aromatic substitution (SNAr) reactions, a common method for synthesizing aryl ethers. Innovations in this area could involve the use of advanced catalyst systems to enhance reaction rates and selectivity.
Phase-transfer catalysis (PTC) presents a particularly attractive avenue for the synthesis of aromatic ethers like this compound. jst.go.jpresearchgate.netcrdeepjournal.orgtandfonline.comjetir.org This technique can facilitate the reaction between water-soluble and organic-soluble reactants, often leading to milder reaction conditions, reduced waste, and improved efficiency. jetir.org Future investigations could explore a variety of phase-transfer catalysts, including quaternary ammonium (B1175870) and phosphonium (B103445) salts, to optimize the synthesis of this specific monomer. jetir.org The goal would be to develop a robust and economically viable process suitable for industrial-scale production.
Furthermore, precision monomer engineering will involve the synthesis of derivatives of this compound with additional functional groups. This will enable the creation of a family of related monomers with a spectrum of properties, allowing for the fine-tuning of the final polymer's characteristics.
Application of Advanced Characterization Techniques for Unveiling Subtle Structural Details
A thorough understanding of the structure-property relationships in polymers derived from this compound requires the application of advanced characterization techniques. While standard techniques provide basic information, a deeper insight into the subtle structural details that govern material performance is necessary.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful tool for probing the local environment of atoms within a polymer matrix. rsc.orgresearchgate.netohiolink.edu For fluorinated polymers, 19F solid-state NMR can provide unique information about the arrangement and dynamics of the trifluoromethyl groups, which are critical to the material's properties. researchgate.net Future studies will likely employ advanced solid-state NMR techniques to elucidate the conformation and packing of polymer chains.
Small-angle X-ray scattering (SAXS) is another technique that can provide valuable information on the nanoscale morphology of these materials. This is particularly important for understanding the phase separation and domain spacing in block copolymers or the dispersion of fillers in composite materials. The combination of NMR and SAXS can offer a comprehensive picture of the material's structure across different length scales. youtube.com
Integration of Machine Learning and Data Science for Predictive Material Discovery
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The integration of machine learning (ML) and data science offers a paradigm shift towards predictive material design. By developing algorithms trained on existing materials data, researchers can predict the properties of new, hypothetical polymers before they are synthesized. nih.gov
In the context of this compound, ML models could be developed to predict key properties of resulting polymers, such as thermal stability, mechanical strength, and dielectric constant, based on the monomer structure and polymerization conditions. nih.gov Computational screening of virtual libraries of monomers derived from this compound could rapidly identify promising candidates for specific applications. researchgate.net This data-driven approach can significantly accelerate the discovery and optimization of new high-performance materials.
Furthermore, ML can be used to analyze complex characterization data, such as that from spectroscopy and scattering experiments, to identify subtle correlations between structure and properties that may not be apparent through manual analysis.
Design and Synthesis of Multifunctional Hybrid Materials Incorporating the Compound
The incorporation of this compound-based polymers into multifunctional hybrid materials is a promising avenue for creating materials with enhanced or entirely new functionalities. These hybrid materials can be composites, blends, or nanocomposites where the polymer matrix provides a robust and stable host for functional fillers.
One area of interest is the development of nanocomposites incorporating graphene oxide (GO). youtube.comnih.govmdpi.comresearchgate.netcityu.edu.hk The excellent mechanical and electrical properties of GO, combined with the desirable characteristics of the fluorinated polymer matrix, could lead to materials with superior strength, conductivity, and thermal stability. nih.govmdpi.com Future research could focus on optimizing the interface between the GO fillers and the polymer matrix to ensure efficient load transfer and property enhancement. The surface chemistry of both the GO and the polymer can be tailored to promote strong interactions. nih.gov
Beyond graphene oxide, other nanofillers such as carbon nanotubes, metallic nanoparticles, and clays (B1170129) could be explored to create a wide range of hybrid materials with tailored optical, electrical, and magnetic properties. The key challenge lies in achieving a homogeneous dispersion of the nanofillers within the polymer matrix and ensuring strong interfacial adhesion.
Exploration of Sustainable Synthesis and Processing Strategies for Industrial Relevance
For any new material to have a significant industrial impact, its synthesis and processing must be sustainable and economically viable. Future research on this compound will need to address these aspects. This includes the development of "green" synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate minimal waste.
In addition to sustainable synthesis, the development of environmentally friendly processing techniques for polymers derived from this compound is crucial. This could involve the use of water-based systems or reactive extrusion processes that minimize the use of volatile organic compounds. The lifecycle of the material, from synthesis to disposal and potential recycling, must be considered to ensure its long-term viability as a sustainable advanced material.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves condensation of 4-(trifluoromethyl)phenol derivatives with 1,4-dihalobenzenes under basic conditions. For example, potassium carbonate in DMF facilitates nucleophilic aromatic substitution, yielding the target compound . To optimize purity, column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively separates by-products like symmetrical ureas, which often form during reactions involving carbamates . Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of dihalobenzene to phenol derivative) minimizes unreacted starting materials.
Q. Which spectroscopic techniques are most reliable for characterizing structural and electronic properties of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The trifluoromethyl groups (δ ~110–120 ppm in 19F NMR) and aromatic protons (δ ~6.8–7.6 ppm) confirm substitution patterns .
- FTIR : Stretching vibrations at 1250–1150 cm⁻¹ (C-F) and 1240–1200 cm⁻¹ (C-O-C ether linkage) validate functional groups .
- Elemental Analysis : Ensure >95% purity by matching experimental vs. theoretical C/F ratios.
Advanced Research Questions
Q. How do electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of -CF3 groups deactivates the benzene ring, reducing electrophilic substitution but enhancing stability under oxidative conditions. For Suzuki-Miyaura couplings, use Pd(PPh3)4 catalyst and arylboronic acids in degassed toluene/ethanol (3:1) at 80°C. Steric hindrance from the -CF3 groups may necessitate longer reaction times (24–48 hrs) . Monitor regioselectivity via HPLC-MS to detect undesired isomers.
Q. What strategies mitigate discrepancies in NMR yield calculations when using internal standards?
- Methodological Answer : When using 1,4-bis(trifluoromethyl)benzene as an internal standard for 19F NMR, calibrate integrations against a calibration curve of known concentrations. Account for solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. For quantitative accuracy, ensure the internal standard does not overlap with product signals . Triplicate measurements and error analysis (RSD <5%) improve reproducibility.
Q. How does incorporating this compound into sulfonated polyaromatic polymers affect proton exchange membrane (PEM) performance?
- Methodological Answer : The rigid aromatic backbone enhances thermal stability (>200°C), while sulfonation at the phenoxy groups increases ion exchange capacity (IEC). For PEMs, synthesize copolymers via Friedel-Crafts polycondensation with triflic acid catalysis. Optimize IEC (1.5–2.0 meq/g) by adjusting sulfonation time (4–8 hrs at 60°C). Characterize proton conductivity (80–120 mS/cm at 80°C) using electrochemical impedance spectroscopy .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Discrepancies arise from variations in crystallinity and substituent positioning. Highly crystalline batches exhibit lower solubility in DMF or DMSO. Amorphous forms (prepared via rapid precipitation) show improved solubility. Use dynamic light scattering (DLS) to assess particle size distribution (<500 nm for colloidal stability) and differential scanning calorimetry (DSC) to confirm crystallinity .
Application-Oriented Questions
Q. Can this compound serve as a dopant for tuning electronic properties in 2D transition metal dichalcogenides (TMDs)?
- Methodological Answer : Physisorption of this compound on monolayer MoS2 introduces p-type doping via charge transfer. Use Raman spectroscopy to track the E₂g and A1g mode shifts (Δ ~3 cm⁻¹). Optimize doping by varying solvent (e.g., m-xylene vs. benzene) and immersion time (1–24 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
